molecular formula C9H10ClNO B13123051 1-(5-(Aminomethyl)-2-chlorophenyl)ethanone

1-(5-(Aminomethyl)-2-chlorophenyl)ethanone

Cat. No.: B13123051
M. Wt: 183.63 g/mol
InChI Key: TUHWRPJOOIYBSQ-UHFFFAOYSA-N
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Description

1-(5-(Aminomethyl)-2-chlorophenyl)ethanone is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetophenone, where the phenyl ring is substituted with an aminomethyl group at the 5-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Aminomethyl)-2-chlorophenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The nitroaldol (Henry) reaction between 2-chlorobenzaldehyde and nitromethane produces 2-chloro-5-nitrophenylmethanol.

    Reduction: The nitro group in 2-chloro-5-nitrophenylmethanol is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: The resulting 2-chloro-5-aminophenylmethanol is then oxidized to this compound using an oxidizing agent like pyridinium chlorochromate (PCC).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Aminomethyl)-2-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(Aminomethyl)-2-chlorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Aminomethyl)-2-chlorophenyl)ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in various chemical reactions. The chlorine atom may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

    2-Chloroacetophenone: Similar structure but lacks the aminomethyl group.

    5-Aminomethyl-2-chlorobenzaldehyde: Similar structure but has an aldehyde group instead of a ketone.

    2-Chloro-5-nitroacetophenone: Similar structure but has a nitro group instead of an aminomethyl group.

Uniqueness: 1-(5-(Aminomethyl)-2-chlorophenyl)ethanone is unique due to the presence of both the aminomethyl and chlorine substituents, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-[5-(aminomethyl)-2-chlorophenyl]ethanone

InChI

InChI=1S/C9H10ClNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,5,11H2,1H3

InChI Key

TUHWRPJOOIYBSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CN)Cl

Origin of Product

United States

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